molecular formula C20H18F3N5 B2802707 (4E)-4-Hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine CAS No. 1159976-61-0

(4E)-4-Hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine

Cat. No.: B2802707
CAS No.: 1159976-61-0
M. Wt: 385.394
InChI Key: MXKCZPXAAMNDFV-WGOQTCKBSA-N
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Description

(4E)-4-Hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine is a synthetic indazole derivative intended for Research Use Only. It is not for diagnostic or therapeutic use. Compounds featuring the indazole core and a trifluoromethyl phenyl substituent are of significant interest in medicinal chemistry and drug discovery. Related chemical structures have been investigated for a range of biological activities. For instance, polyfluoroalkyl-containing pyrazolone derivatives have demonstrated potent anticarboxylesterase activity, and some analogues exhibit notable analgesic effects, with a proposed mechanism involving the blockade of the TRPV1 receptor . Furthermore, such scaffolds are often explored as antioxidant agents and for their antimicrobial potential against various bacterial strains . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacological tool for probing biological pathways, particularly those involving hydrazone-based molecular recognition. Its structure suggests potential for application in high-throughput screening campaigns and structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. Researchers should consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

CAS No.

1159976-61-0

Molecular Formula

C20H18F3N5

Molecular Weight

385.394

IUPAC Name

(4E)-4-hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine

InChI

InChI=1S/C20H18F3N5/c21-20(22,23)14-7-4-8-15(11-14)25-19-18-16(26-24)9-13(10-17(18)27-28-19)12-5-2-1-3-6-12/h1-8,11,13H,9-10,24H2,(H2,25,27,28)/b26-16+

InChI Key

MXKCZPXAAMNDFV-WGOQTCKBSA-N

SMILES

C1C(CC(=NN)C2=C1NN=C2NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-Hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Hydrazinylidene Intermediate: This step involves the reaction of a hydrazine derivative with an appropriate aldehyde or ketone to form the hydrazinylidene intermediate.

    Cyclization: The intermediate undergoes cyclization with a phenyl-substituted hydrazine to form the indazole ring system.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-Hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride and trifluoromethyl iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of tetrahydroindazole, including this compound, exhibit significant inhibitory effects on cancer cell lines. For instance, one study reported that a related indazole derivative demonstrated an IC50 value of 5.15 µM against the K562 leukemia cell line, suggesting that modifications to the hydrazinylidene structure can enhance antitumor activity . The mechanism involves the modulation of apoptosis pathways and cell cycle regulation through interactions with Bcl2 family proteins and the p53/MDM2 pathway.

Neuroprotective Effects
Another promising application is in neuroprotection. Compounds similar to (4E)-4-Hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine have been studied for their neuroprotective properties against oxidative stress and neurodegeneration. They may influence signaling pathways that are critical in neurotrauma and neurodegenerative diseases .

Material Science Applications

Synthesis of Functional Materials
This compound can serve as a precursor for synthesizing advanced materials. Its unique functional groups allow for the development of polymers or nanomaterials with specific electronic or optical properties. For example, the trifluoromethyl group enhances stability and solubility in various solvents, making it suitable for applications in organic electronics and photonic devices.

Case Studies

  • Anticancer Research
    A study focused on the synthesis of various indazole derivatives from hydrazine precursors demonstrated their potential as selective anticancer agents. The synthesized compounds were evaluated for their cytotoxicity against multiple cancer cell lines, with promising results indicating that structural modifications can lead to enhanced therapeutic efficacy .
  • Neuroprotection Studies
    Research involving neuroprotective agents derived from tetrahydroindazole frameworks has shown that these compounds can mitigate neuronal damage in models of oxidative stress. The studies suggest that these compounds may offer therapeutic benefits in conditions such as Alzheimer's disease and traumatic brain injury .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAntitumor agentsSignificant cytotoxicity against K562 cells
Neuroprotective agentsPotential benefits in neurodegenerative diseases
Material ScienceSynthesis of functional materialsDevelopment of polymers for electronic applications

Mechanism of Action

The mechanism of action of (4E)-4-Hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine involves its interaction with specific molecular targets. The hydrazinylidene group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Core Heterocycle Differences

Compound Core Structure Key Features
Target Compound 1,5,6,7-Tetrahydroindazole Bicyclic system with two nitrogen atoms; partial saturation enhances conformational flexibility.
6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine 1,3,5-Oxadiazine Six-membered ring with two oxygen and one nitrogen atoms; trichloromethyl group increases electrophilicity.
N-Methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine 1,2,4-Triazine Six-membered ring with three nitrogen atoms; trifluoromethyl group enhances stability and lipophilicity.

Substituent Effects

  • Trifluoromethyl Groups : Present in both the target compound and the triazinamine , this group enhances resistance to oxidative metabolism and improves membrane permeability.
  • Hydrazinylidene vs. Amine Groups: The hydrazinylidene moiety in the target compound may act as a stronger hydrogen-bond donor compared to the methylamine group in the triazinamine , influencing solubility and reactivity.
  • Chlorophenyl vs.

Molecular and Physicochemical Properties

Property Target Compound 1,3,5-Oxadiazin-2-amine 1,2,4-Triazin-5-amine
Molecular Formula C₁₉H₁₆F₃N₅ C₁₄H₁₀Cl₄N₂O C₁₁H₉F₃N₄
Molar Mass (g/mol) ~371.3 ~344.1 254.2
Key Substituents Hydrazinylidene, CF₃-Ph Cl-Ph, CCl₃ CF₃, N-Methyl
LogP (Predicted) ~3.8 (high lipophilicity) ~4.2 (due to CCl₃) ~2.9

Synthetic Considerations : The oxadiazine derivative in employs dehydrosulfurization methods, which may parallel synthetic routes for the target compound’s hydrazinylidene group . Meanwhile, trifluoromethylation strategies used for the triazinamine could inform the target’s synthesis.

Research Findings and Implications

  • Computational Insights : DFT studies (as in ) could model the target compound’s electronic structure, predicting reactivity at the hydrazinylidene site .
  • Crystallographic Analysis : SHELX software () is widely used for resolving crystal structures of similar heterocycles, aiding in conformational analysis .

Biological Activity

(4E)-4-Hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a hydrazinylidene moiety linked to a tetrahydroindazole structure, which is known for its diverse biological activities. The trifluoromethyl group enhances the lipophilicity and electron-withdrawing ability of the molecule, potentially influencing its interaction with biological targets.

Anticancer Activity

Recent studies have explored the anticancer potential of indazole derivatives, including those similar to our compound. Indazole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds with similar structures have demonstrated significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values often below 20 µM .

Antimicrobial Properties

The antimicrobial activity of hydrazone derivatives has been well-documented. Compounds containing hydrazine or hydrazone functionalities exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Enzyme Inhibition

Hydrazone derivatives have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. Compounds similar to this compound have shown promising dual inhibitory effects on these enzymes, suggesting potential therapeutic applications in cognitive disorders .

The mechanisms underlying the biological activities of this compound can be attributed to several factors:

  • Electron-Withdrawing Groups : The trifluoromethyl group enhances the reactivity of the compound towards nucleophilic sites in target proteins.
  • Hydrogen Bonding : The presence of nitrogen atoms in the hydrazinylidene moiety can facilitate hydrogen bonding with biological macromolecules, enhancing binding affinity.
  • Structural Flexibility : The tetrahydroindazole structure allows for conformational flexibility, which may improve the interaction with various biological targets.

Case Studies

StudyFindingsReference
Study on Indazole DerivativesSignificant cytotoxicity against MCF-7 cells with IC50 values < 20 µM
Hydrazone DerivativesEffective inhibition of AChE and BChE; potential for Alzheimer's treatment
Antimicrobial ActivityBroad-spectrum activity against Gram-positive and Gram-negative bacteria

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (4E)-4-Hydrazinylidene-6-phenyl-N-[3-(trifluoromethyl)phenyl]-1,5,6,7-tetrahydroindazol-3-amine to improve yield and purity?

  • Methodological Answer : Synthesis optimization for indazole derivatives often involves multi-step cyclization and hydrazine incorporation. For example, triazolopyridazine analogs require cyclization of hydrazine derivatives with aldehydes/ketones under controlled temperatures (e.g., reflux in chloroform for 8 hours) . Adjusting solvent polarity (e.g., DMF for polar intermediates) and stoichiometric ratios of trifluoromethylphenyl precursors can enhance regioselectivity. Purity is typically achieved via column chromatography with gradient elution (hexane/ethyl acetate) and verified by HPLC ≥98% purity thresholds .
Key Parameters for Synthesis Optimization
Reaction Temperature
Solvent System
Purification
Yield Monitoring

Q. What spectroscopic techniques are critical for structural elucidation of this compound, particularly for resolving tautomeric forms?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify tautomeric equilibria (e.g., hydrazinylidene vs. enamine forms). Aromatic protons near 7.2–8.5 ppm and NH signals at 10–12 ppm are diagnostic .
  • IR : Stretching frequencies for N–H (3200–3400 cm1^{-1}) and C=N (1600–1650 cm1^{-1}) confirm hydrazine and indazole moieties .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+^+ for C20_{20}H17_{17}F3_3N6_6: 422.14) and fragments .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the bioactivity of this compound against kinase targets?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity, while molecular docking (AutoDock Vina) evaluates binding affinities to kinases. The trifluoromethyl group enhances lipophilicity, improving interactions with hydrophobic kinase pockets . For validation, compare docking scores (e.g., ΔG ≤ −8 kcal/mol) with experimental IC50_{50} values from kinase inhibition assays .
Computational Parameters
Software
Target Proteins
Validation Metrics

Q. How should researchers resolve contradictions in biological activity data between in vitro and cellular assays?

  • Methodological Answer : Discrepancies often arise from solubility or metabolic stability issues.

Solubility : Use DMSO stock solutions ≤10 mM with PBS dilution to avoid precipitation .

Metabolic Stability : Perform hepatic microsome assays (human/rat) to identify rapid degradation pathways .

Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS to correlate with activity .

Q. What strategies mitigate regioselectivity challenges during functionalization of the indazole core?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on NH) to steer electrophilic substitution to the 6-phenyl position .

  • Metal Catalysis : Pd-catalyzed C–H activation for selective trifluoromethylation at N-[3-(trifluoromethyl)phenyl] .

    Regioselective Functionalization
    Catalyst
    Conditions
    Yield Range

Methodological Considerations for Data Reproducibility

  • Synthetic Replicates : At least three independent syntheses with ≤5% yield variation .
  • Analytical Calibration : Use USP-grade reference standards for NMR and HPLC .
  • Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and normalize to solvent-only baselines .

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